molecular formula C14H14N4O3 B1419363 Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate CAS No. 1038994-32-9

Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B1419363
CAS No.: 1038994-32-9
M. Wt: 286.29 g/mol
InChI Key: HXGCZLLXFXHDNM-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate is a fused heterocyclic compound featuring an imidazo[2,1-c][1,2,4]triazine core with a phenyl substituent at position 8 and an ethyl ester group at position 2. Its structure enables interactions with biological targets, particularly in cancer cells, by mimicking nucleobases or interfering with DNA/RNA synthesis . Studies highlight its low toxicity in vitro and in vivo, making it a promising candidate for further preclinical development .

Properties

IUPAC Name

ethyl 4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-2-21-13(20)11-12(19)18-9-8-17(14(18)16-15-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGCZLLXFXHDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the class of imidazo[2,1-c][1,2,4]triazines, which are known for their pharmacological properties. Its molecular formula is C22H23N5O4C_{22}H_{23}N_5O_4 with a molecular weight of 421.4 g/mol . The structure consists of a tetrahydroimidazole ring fused with a triazine moiety and a carboxylate group that may contribute to its biological activity.

Antiviral Activity

Recent studies have demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazines exhibit promising antiviral properties. For instance, compounds structurally related to ethyl 4-oxo-8-phenyl derivatives have shown effectiveness against various strains of human coronaviruses. Initial findings reported that certain analogues displayed significant inhibition of viral replication with low cytotoxicity towards mammalian cells .

Antimicrobial Properties

The antibacterial potential of triazine derivatives has also been explored. A study on related compounds indicated that they possess notable antibacterial activity against several resistant strains. The mechanism often involves interference with bacterial DNA synthesis or protein function .

Synthesis and Evaluation

A systematic approach to synthesizing ethyl 4-oxo-8-phenyl derivatives has been documented. The synthesis typically involves cyclization reactions that yield the desired heterocyclic structure. Following synthesis, biological evaluations are conducted to assess their efficacy against specific pathogens.

  • Synthesis Method : The synthesis often employs reacting appropriate precursors under controlled conditions to facilitate the formation of the imidazo-triazine core.
  • Biological Testing : Compounds are screened for antiviral and antibacterial activities using standard protocols (e.g., MTT assays for cytotoxicity and plaque reduction assays for antiviral activity).

Summary of Findings

Study Activity Assessed Results
Study on THIQ derivativesAntiviral against HCoV strainsEffective inhibition with low toxicity (CC50 > 500 µM)
Antibacterial screeningAgainst resistant strainsNotable activity with MIC values indicating effectiveness

Future Directions

The ongoing research into ethyl 4-oxo-8-phenyl derivatives suggests potential for further development as therapeutic agents. Future studies should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their biological effects.
  • In Vivo Evaluations : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Structural Modifications : Exploring modifications to enhance potency and reduce toxicity.

Scientific Research Applications

Anticancer Properties

One of the most significant applications of this compound is in the development of anticancer agents. Research indicates that ethyl esters of 2-[4-oxo-8-(R-phenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-yl]acetic acid derivatives exhibit promising activity against various cancer types. Specifically, compounds derived from this scaffold have shown efficacy against human multiple myelomas and breast cancers. The most selective derivative has been identified as capable of inducing higher necrosis rates in tumor cells compared to normal cells .

Thermal Stability and Decomposition Studies

Thermal studies using TG-DSC (thermogravimetry-differential scanning calorimetry) and TG-FTIR (thermogravimetry coupled with Fourier-transform infrared spectroscopy) have been conducted to assess the thermal stability of these compounds. Findings indicate that they exhibit stability up to temperatures between 195 °C and 216 °C under synthetic air conditions. This stability is crucial for pharmaceutical formulations as it impacts storage and processing conditions .

Polymer Chemistry

In addition to its medicinal applications, ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate has potential uses in polymer chemistry. Its unique structure allows it to act as a building block for the synthesis of novel polymers with enhanced thermal and mechanical properties.

Conductive Polymers

Research into the incorporation of this compound into conductive polymer matrices has shown promise for applications in electronic devices. The introduction of the imidazo[2,1-c][1,2,4]triazine moiety can enhance the electrical conductivity and stability of polymer composites .

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of ethyl esters derived from ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine against various cancer cell lines. The results demonstrated that specific derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics used in clinical settings.

Case Study 2: Thermal Analysis

In another study focusing on thermal behavior under different atmospheres (inert vs oxidative), it was found that certain derivatives displayed polymorphic behavior at low heating rates. This behavior was attributed to the molecular arrangement and interactions within the crystal structure during thermal transitions .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • Ethyl 2-[8-(3-chlorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (Compound 4): The 3-chlorophenyl substituent enhances selectivity for tumor cells over normal cells, with necrosis rates in tumors 2.3-fold higher than in non-cancerous tissues . Exhibits superior thermal stability compared to non-halogenated analogues, attributed to electron-withdrawing effects of the chlorine atom .
  • Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC) :

    • The 4-methoxy group improves bioavailability and electrochemical activity, enabling sensitive detection via voltammetry (linear range: 2.0×10⁻⁹–1.0×10⁻⁷ M) .

Ester vs. Amide Derivatives

  • Limited cytotoxicity data available, but structural similarities suggest retained anticancer activity .

Heterocyclic Core Modifications

  • 8-Aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione :
    • Introduction of a dione group at positions 3 and 4 reduces antiproliferative activity by 40% compared to the parent ester derivative .
  • Pyridopyrazolo-triazine Derivatives :
    • Structural expansion with pyridine and pyrazole rings decreases anticancer potency (IC₅₀ > 50 μM vs. 8–15 μM for the imidazo-triazine core) .

Table 1: Anticancer Activity of Selected Analogues

Compound Cancer Cell Line (IC₅₀, μM) Selectivity Index (Tumor vs. Normal Cells) Key Feature
Ethyl 4-oxo-8-phenyl-...-carboxylate 8–15 (breast, cervix) 2.1–3.0 Parent compound
Compound 4 (3-chlorophenyl) 5–10 (myeloma, cervix) 3.5–4.2 High selectivity
EIMTC (4-methoxyphenyl) 12–18 (leukemia) 1.8–2.5 Enhanced bioavailability
Triazine-3,4-dione derivative >50 (broad spectrum) <1.0 Reduced activity

Key Findings :

  • Chlorine and methoxy substituents optimize potency and selectivity .
  • Core modifications (e.g., dione groups) diminish efficacy, emphasizing the importance of the ester moiety .

Key Findings :

  • Halogenation improves thermal stability by 20–30°C .

Preparation Methods

Synthesis of Hydrazides

  • Starting from ethyl esters, hydrazides are prepared by refluxing with hydrazine hydrate in ethanol or n-butanol.
  • This step converts the ester functional group into the corresponding hydrazide, which is a key precursor for subsequent cyclization.

Cyclocondensation with 1,2-Diketones

  • Hydrazides are reacted with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid under reflux conditions.
  • The reaction leads to the formation of 3,5,6-trisubstituted 1,2,4-triazines, which are the fused heterocyclic systems.
  • For unsymmetrical diketones, regioisomeric products are formed and separated by supercritical fluid chromatography (SFC).

Formation of the Imidazo[2,1-c]triazine Core

  • The cyclization involves the generation of the imidazo ring fused to the triazine by intramolecular condensation.
  • The 4-oxo group is introduced as part of the ring system during cyclization.
  • Phenyl substituents are introduced either via the diketone precursors or by subsequent aromatic substitution.

Functional Group Modifications

  • The ethyl carboxylate group at the 3-position is typically retained from the starting ester or introduced by esterification after ring closure.
  • Additional modifications such as amide formation or halogenation can be performed to diversify the compound.

Representative Synthetic Protocols

Step Reagents & Conditions Outcome Notes
Preparation of hydrazide Ethyl ester + hydrazine hydrate, reflux in ethanol or n-butanol Hydrazide intermediate Yield typically moderate to high
Cyclocondensation Hydrazide + 1,2-diketone + NH4OAc/AcOH, reflux Formation of fused triazine ring Microwave-assisted methods can reduce time
Regioisomer separation Supercritical fluid chromatography (SFC) Isolation of pure isomers Essential for unsymmetrical diketones
Functionalization Esterification or amide coupling Introduction of ethyl carboxylate and phenyl groups Purification by preparative HPLC

Research Findings and Data

  • Sztanke et al. (2006) reported the synthesis of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c]triazin-3-yl)formate derivatives, demonstrating the cyclization of hydrazinoimidazolines with diketones to form the fused ring system with good yields and confirmed structures by X-ray crystallography.
  • Microwave-assisted synthesis has been shown to improve reaction efficiency and yields in the preparation of 1,2,4-triazine derivatives, including fused systems similar to the target compound.
  • Separation of regioisomers formed from unsymmetrical diketones is critical and achieved by SFC, ensuring the purity of the desired compound.
  • The ethyl carboxylate group is stable under the reaction conditions and can be introduced either pre- or post-cyclization depending on the synthetic route.

Experimental Details Extracted from Literature

General Method for Hydrazide Preparation

  • Reflux ethyl ester with excess hydrazine hydrate in ethanol for several hours.
  • Cool and isolate hydrazide by filtration or extraction.

Cyclocondensation Reaction

  • Mix hydrazide with 1,2-diketone and ammonium acetate in acetic acid.
  • Reflux for 4–8 hours or microwave irradiate at 100 °C for 10 minutes.
  • Cool, extract, and purify the product.

Purification

  • Use flash chromatography or preparative HPLC.
  • For regioisomers, apply SFC with appropriate chiral or achiral columns.

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions Comments
Hydrazide synthesis Hydrazine hydrate, ethanol, reflux, 4–6 h High conversion to hydrazide
Cyclocondensation NH4OAc, AcOH, reflux or microwave Efficient ring closure
Purification Flash chromatography, HPLC, SFC Critical for regioisomer separation
Yield range 15–60% depending on step Microwave can improve yield and reduce time
Characterization NMR, LC-MS, X-ray crystallography Confirms structure and purity

Q & A

Q. How can the synthesis of Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate be optimized to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Optimize temperature (e.g., gradual warming from 0°C to 50°C to minimize side reactions) and stoichiometry of reagents (e.g., azido(trimethyl)silane as a 7.5:1 equiv ratio for complete conversion) .
  • Purification: Use flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) to isolate the compound. Dry loading with Celite improves separation efficiency .
  • Yield Tracking: Monitor reaction progress via TLC and compare with reported yields (e.g., 51% yield achieved in analogous syntheses) .
ParameterOptimal Range/ApproachReference
Temperature0°C → 50°C (gradual warming)
Reagent Equivalents7.5–10.0 equiv (azido agents)
PurificationCyclohexane/EtOAc gradient

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using chemical shift correlations (e.g., aromatic protons at δ 7.23–7.37 ppm, ethyl ester protons at δ 1.37–4.33 ppm) .
  • HRMS: Validate molecular formula (e.g., [M]+ calculated vs. observed mass accuracy within 0.1 ppm) .
  • IR Spectroscopy: Identify functional groups (e.g., carbonyl stretches at ~1704 cm⁻¹, azide peaks at ~2143 cm⁻¹) .

Data Cross-Validation: Compare spectral data with structurally similar compounds (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo derivatives) to resolve ambiguities .

Q. What are the critical parameters for reaction monitoring during synthesis?

Methodological Answer:

  • TLC Analysis: Use polar/non-polar solvent systems (e.g., cyclohexane:ethyl acetate 2:1) to track reaction progression. Spot intensity and Rf values help identify intermediates .
  • Time-Dependent Sampling: Collect aliquots at intervals (e.g., 0, 4, 8, 16 hours) to assess conversion rates and optimize reaction duration .
  • In Situ Techniques: Consider inline FTIR or Raman spectroscopy for real-time monitoring of functional group transformations .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and activation energies for reactions involving the imidazo-triazine core .
  • Reaction Path Searches: Apply algorithms (e.g., GRRM) to explore potential pathways for nucleophilic substitutions or cycloadditions .
  • Machine Learning: Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for functionalizing the phenyl or ester groups .

Validation: Cross-reference computational predictions with experimental outcomes (e.g., regioselectivity in azide-alkyne cycloadditions) .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

Methodological Answer:

  • Multi-Technique Integration: Combine NMR, HRMS, and X-ray crystallography (if available) to resolve ambiguities in stereochemistry or tautomerism .
  • Isotopic Labeling: Use deuterated solvents or 15N-labeled analogs to clarify splitting patterns in complex NMR spectra .
  • Comparative Analysis: Benchmark data against structurally characterized analogs (e.g., triazolo-pyridine carboxylates) to validate assignments .
Contradiction TypeResolution StrategyReference
Overlapping NMR Peaks2D NMR (COSY, HSQC)
Mass Accuracy DiscrepancyHigh-Resolution MS Reanalysis

Q. What methodologies enable the study of heterocyclic interactions in complex systems?

Methodological Answer:

  • Dynamic Combinatorial Chemistry (DCC): Use reversible reactions to probe self-assembly or host-guest interactions involving the imidazo-triazine scaffold .
  • Kinetic Studies: Employ stopped-flow spectroscopy to quantify reaction rates in multi-step pathways (e.g., ring-opening/closure equilibria) .
  • Cross-Disciplinary Approaches: Integrate synthetic data with computational models to map electronic effects of substituents (e.g., phenyl vs. electron-withdrawing groups) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.